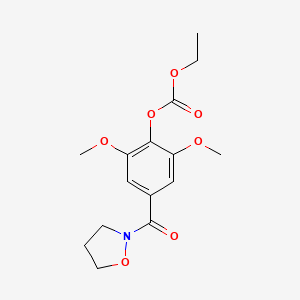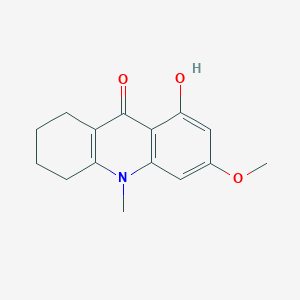
8-Hydroxy-6-methoxy-10-methyl-1,3,4,10-tetrahydroacridin-9(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one is a complex organic compound that belongs to the class of acridines. Acridines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with simple aromatic compounds.
Cyclization: Formation of the acridine core through cyclization reactions.
Functional Group Modifications: Introduction of hydroxy, methoxy, and methyl groups through various organic reactions such as alkylation, hydroxylation, and methylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of the acridine core to form tetrahydroacridine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups onto the acridine core.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include:
Binding to DNA: Intercalation into DNA strands, affecting replication and transcription.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Modulation: Modulating the activity of receptors on cell surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound of the acridine family.
9-Aminoacridine: Known for its antimicrobial properties.
Tacrine: Used in the treatment of Alzheimer’s disease.
Uniqueness
8-Hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one is unique due to its specific functional groups, which may confer distinct biological activities or chemical reactivity compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
88673-41-0 |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
8-hydroxy-6-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9-one |
InChI |
InChI=1S/C15H17NO3/c1-16-11-6-4-3-5-10(11)15(18)14-12(16)7-9(19-2)8-13(14)17/h7-8,17H,3-6H2,1-2H3 |
InChI-Schlüssel |
MCYRIXYRMSXYRE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CCCC2)C(=O)C3=C1C=C(C=C3O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


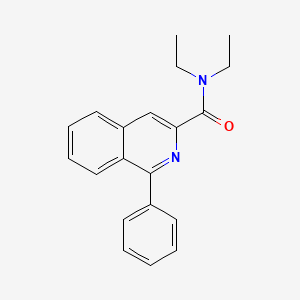
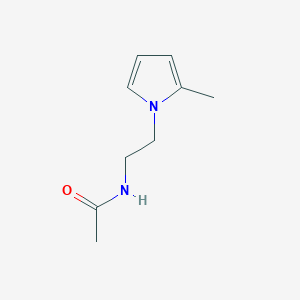
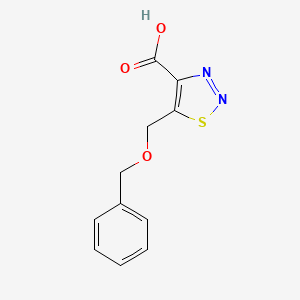
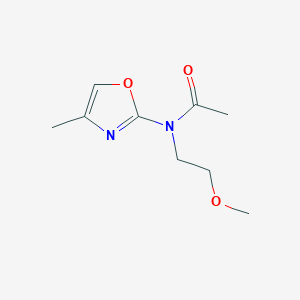
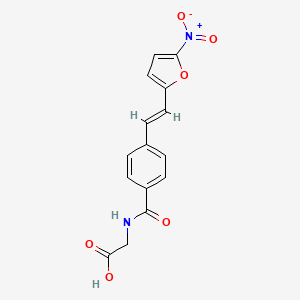
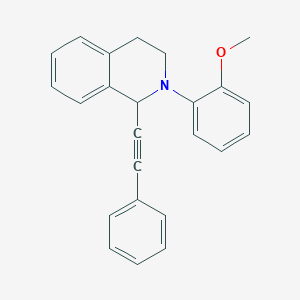
![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)
![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
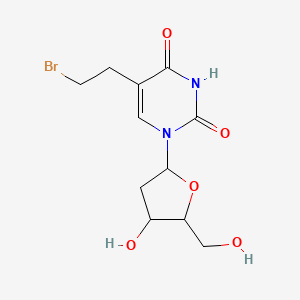
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)

![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
